SMARCA4 Bromodomain Binding Affinity
The target compound binds to the SMARCA4 bromodomain with a dissociation constant (Kd) of 8.30 µM in a BROMOscan LeadHunter assay [1]. In contrast, a structurally related analog, BDBM50628859 (CHEMBL5425250), which contains a hydroxyl-phenyl group instead of a bromophenyl group, displays a Kd of 33 nM for SMARCA4 under identical assay conditions [2]. This constitutes a 251-fold difference in binding affinity, unequivocally demonstrating that even minor structural modifications drastically alter target engagement.
| Evidence Dimension | SMARCA4 Bromodomain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 8.30 µM |
| Comparator Or Baseline | BDBM50628859 (CHEMBL5425250) with hydroxyl-phenyl substitution: Kd = 33 nM |
| Quantified Difference | Target compound is 251-fold weaker (8.30 µM vs 0.033 µM) |
| Conditions | BROMOscan LeadHunter assay; SMARCA4 (unknown origin) |
Why This Matters
This quantitative disparity validates that the target compound occupies a distinct region of chemical space and cannot be substituted with higher-potency analogs without fundamentally altering the biological response, making it essential for SAR studies and probe development.
- [1] BindingDB. (2024). BDBM50628864 (CHEMBL5394310): Binding affinity to SMARCA4 (unknown origin) assessed as dissociation constant by BROMOscan LeadHunter assay. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50628864 View Source
- [2] BindingDB. (2024). BDBM50628859 (CHEMBL5425250): Binding affinity to SMARCA4 (unknown origin) assessed as dissociation constant by BROMOscan LeadHunter assay. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50628859 View Source
